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Compound of Interest

Compound Name: Amino-PEG13-amine

Cat. No.: B8095994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Amino-PEG13-amine, a versatile

bifunctional linker crucial for advancements in bioconjugation. Intended for both beginners and

experienced researchers, this document details its chemical properties, core applications, and

provides step-by-step experimental protocols.

Introduction to Amino-PEG13-amine
Amino-PEG13-amine is a hydrophilic, discrete polyethylene glycol (dPEG®) linker containing

two primary amine groups at each end of a 13-unit PEG chain. This bifunctional nature makes

it an invaluable tool in bioconjugation, the process of chemically linking two or more molecules,

at least one of which is a biomolecule. The PEG component enhances the solubility, stability,

and pharmacokinetic profile of the resulting conjugate, while the terminal amine groups provide

reactive sites for covalent attachment to various molecules.

Its defined molecular weight and length ensure the creation of homogenous conjugates, a

critical factor for therapeutic applications and regulatory approval. This linker is particularly

prominent in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-

Drug Conjugates (ADCs), where precise control over the linker length and composition is

paramount for efficacy and safety.
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A clear understanding of the physicochemical properties of Amino-PEG13-amine is essential

for its effective use in bioconjugation.

Property Value Reference

Chemical Name

3,6,9,12,15,18,21,24,27,30,33,

36,39-

tridecaoxahentetracontane-

1,41-diamine

[1]

Synonyms H2N-PEG13-CH2CH2NH2 [1]

CAS Number 1228119-65-0 [1]

Molecular Formula C28H60N2O13 [1]

Molecular Weight 632.79 g/mol [1]

Appearance
White to off-white solid or

viscous liquid
[2]

Purity Typically >95% [1]

Solubility

Soluble in water and most

organic solvents like DMSO

and DMF.

[2]

Storage

Store at -20°C for long-term

(years). For short-term (days to

weeks), storage at 0-4°C is

acceptable. Protect from

moisture.

[1]

Handling Precautions: Amino-PEG13-amine is hygroscopic. It is recommended to warm the

vial to room temperature before opening to prevent moisture condensation. Prepare solutions

immediately before use, as the amine groups can be susceptible to degradation.

Core Applications in Bioconjugation
The versatility of Amino-PEG13-amine allows for its application in several cutting-edge areas

of drug development and research.
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Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by

recruiting it to an E3 ubiquitin ligase. The linker connecting the target protein binder and the E3

ligase ligand is a critical component of a PROTAC's design, influencing the formation and

stability of the ternary complex. The hydrophilicity and flexibility of the PEG13 chain in Amino-
PEG13-amine can enhance the solubility and cell permeability of the PROTAC, while its length

is crucial for optimal ternary complex formation and subsequent ubiquitination of the target

protein.

Antibody-Drug Conjugates (ADCs)
ADCs are targeted cancer therapies that deliver a potent cytotoxic agent to tumor cells via a

monoclonal antibody. The linker in an ADC plays a vital role in its stability in circulation and the

release of the payload at the target site. PEG linkers, such as Amino-PEG13-amine, can

improve the pharmacokinetic properties of ADCs by increasing their hydrophilicity, which can

lead to a longer circulation half-life and reduced aggregation.[3] The defined length of the

PEG13 chain allows for precise control over the drug-to-antibody ratio (DAR).[4]

Nanoparticle Functionalization
PEGylation, the process of attaching PEG chains to a surface, is a widely used technique to

improve the biocompatibility of nanoparticles for in vivo applications. The hydrophilic PEG layer

on the nanoparticle surface reduces non-specific protein adsorption and recognition by the

immune system, leading to a longer circulation time (the "stealth" effect). Amino-PEG13-amine
can be used to functionalize the surface of nanoparticles, with the terminal amine groups

providing handles for further conjugation of targeting ligands, imaging agents, or therapeutic

molecules.

Quantitative Data on PEG Linker Performance
The length of the PEG linker significantly impacts the properties of the resulting bioconjugate.

The following table summarizes in vitro performance metrics for bioconjugates with varying

PEG linker lengths. While this data is not specific to a 13-unit PEG, it provides a valuable

framework for understanding the expected impact of the Amino-PEG13-amine linker.
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Parameter PEG4 PEG8 PEG12 PEG24
Key
Findings &
References

Drug-to-

Antibody

Ratio (DAR)

Efficiency

Lower drug

loading (DAR

~2.5) has

been

observed in

some cases.

Intermediate

PEG lengths

(PEG6,

PEG8,

PEG12) have

shown higher

drug loading

efficiencies

(DAR ~3.7-

5.0).

Intermediate

PEG lengths

(PEG6,

PEG8,

PEG12) have

shown higher

drug loading

efficiencies

(DAR ~3.7-

5.0).

Lower drug

loading (DAR

~3.0).

Intermediate

length PEGs

can provide

an optimal

balance of

hydrophilicity

and steric

hindrance for

efficient

conjugation.

[5]

In Vitro

Cytotoxicity

(ADCs)

Generally

maintains

high potency.

A moderate

decrease in

potency may

be observed.

A moderate

decrease in

potency may

be observed.

A more

significant

reduction in

potency can

occur.

Longer PEG

chains can

sterically

hinder the

interaction of

the ADC with

its target cell

or impede the

release of the

cytotoxic

payload. A 4

kDa PEG

linker led to a

4.5-fold

reduction in

cytotoxicity,

while a 10

kDa linker

caused a 22-

fold

reduction.[5]

[6]
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Cellular

Uptake

(Nanoparticle

s)

Higher

uptake by

macrophage

cells

compared to

longer PEGs.

Reduced

uptake by

macrophages

compared to

shorter

PEGs.

Further

reduction in

non-specific

uptake.

Significant

reduction in

non-specific

cellular

uptake.

Increasing

PEG length

generally

enhances the

"stealth"

properties of

nanoparticles

, reducing

non-specific

cellular

uptake.[5]

In Vivo Half-

Life

Shorter half-

life.

Increased

half-life.

Further

increased

half-life.

Significantly

prolonged

half-life.

Longer PEG

chains

increase the

hydrodynami

c radius of

the

conjugate,

reducing

renal

clearance

and

extending

circulation

time.[6]

Detailed Experimental Protocols
The following protocols provide a starting point for using Amino-PEG13-amine in common

bioconjugation applications. Optimization may be required for specific molecules and

experimental setups.

Protocol 1: Conjugation of Amino-PEG13-amine to a
Protein via NHS Ester Chemistry
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This protocol describes the conjugation of Amino-PEG13-amine to a protein containing a pre-

activated N-hydroxysuccinimide (NHS) ester.

Materials:

Protein-NHS ester conjugate

Amino-PEG13-amine

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

Organic solvent (e.g., DMSO or DMF)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Desalting column or dialysis cassette for purification

Procedure:

Prepare Protein Solution: Dissolve the protein-NHS ester in the amine-free buffer at a

concentration of 1-10 mg/mL.[7]

Prepare Amino-PEG13-amine Solution: Immediately before use, dissolve Amino-PEG13-
amine in the same amine-free buffer or a small amount of organic solvent. A 10-50 fold

molar excess of Amino-PEG13-amine over the protein is a good starting point.

Conjugation Reaction: Add the Amino-PEG13-amine solution to the protein solution. The

final concentration of the organic solvent should not exceed 10% (v/v) of the total reaction

volume.[8]

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at

4°C with gentle stirring.[9]

Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the

reaction by quenching any unreacted NHS esters. Incubate for 15-30 minutes at room

temperature.
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Purification: Remove excess Amino-PEG13-amine and byproducts using a desalting

column or dialysis against a suitable buffer (e.g., PBS).

Characterization: Analyze the purified conjugate using techniques such as SDS-PAGE to

confirm the increase in molecular weight and mass spectrometry to determine the degree of

PEGylation.[10][11]

Protocol 2: Two-Step Synthesis of a PROTAC using
Amino-PEG13-amine
This protocol outlines a general two-step approach for synthesizing a PROTAC where Amino-
PEG13-amine links a target protein ligand (with a reactive group for an amine) and an E3

ligase ligand (with a reactive group for an amine). This example assumes the use of NHS ester

chemistry for both conjugations.

Step 1: Conjugation of Amino-PEG13-amine to the Target Protein Ligand

Materials:

Target Protein Ligand with an NHS ester group

Amino-PEG13-amine

Anhydrous aprotic solvent (e.g., DMF or DMSO)

Purification system (e.g., HPLC)

Procedure:

Dissolution: Dissolve the target protein ligand-NHS ester and a molar excess (e.g., 1.2

equivalents) of Amino-PEG13-amine in the anhydrous solvent.

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g.,

nitrogen or argon) for 2-4 hours. Monitor the reaction progress by LC-MS.

Purification: Upon completion, purify the resulting mono-conjugated product (Ligand-PEG13-

amine) by reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the product by mass spectrometry and

NMR.

Step 2: Conjugation of the Purified Intermediate to the E3 Ligase Ligand

Materials:

Purified Ligand-PEG13-amine from Step 1

E3 Ligase Ligand with an NHS ester group

Anhydrous aprotic solvent (e.g., DMF or DMSO)

Purification system (e.g., HPLC)

Procedure:

Dissolution: Dissolve the purified Ligand-PEG13-amine and a slight molar excess (e.g., 1.1

equivalents) of the E3 ligase ligand-NHS ester in the anhydrous solvent.

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere overnight.

Monitor the reaction progress by LC-MS.

Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

Characterization: Confirm the structure and purity of the final PROTAC using mass

spectrometry and NMR.

Protocol 3: Surface Functionalization of Carboxylated
Nanoparticles
This protocol describes the attachment of Amino-PEG13-amine to nanoparticles with surface

carboxyl groups using EDC/NHS chemistry.

Materials:

Carboxylated nanoparticles
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Amino-PEG13-amine

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

Coupling Buffer (e.g., PBS, pH 7.2-7.4)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

Centrifugation or dialysis equipment for purification

Procedure:

Nanoparticle Suspension: Suspend the carboxylated nanoparticles in the Activation Buffer.

Activation of Carboxyl Groups: Add a molar excess of EDC and NHS (or Sulfo-NHS) to the

nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.

Removal of Excess Reagents: Centrifuge the nanoparticles and discard the supernatant to

remove excess EDC and NHS. Resuspend the activated nanoparticles in the Coupling

Buffer.

Conjugation: Add a solution of Amino-PEG13-amine in Coupling Buffer to the activated

nanoparticle suspension. The amount of Amino-PEG13-amine will depend on the desired

surface density and should be optimized.

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at

4°C with gentle mixing.

Quenching: Add the quenching solution to block any unreacted activated carboxyl groups.

Incubate for 15-30 minutes.

Purification: Purify the PEGylated nanoparticles by repeated centrifugation and resuspension

in a suitable buffer or by dialysis to remove unreacted Amino-PEG13-amine and

byproducts.
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Characterization: Characterize the surface modification using techniques such as zeta

potential measurement, dynamic light scattering (DLS), and Fourier-transform infrared

spectroscopy (FTIR).

Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the use of Amino-
PEG13-amine in bioconjugation.

Target Protein
(POI)

Ternary Complex
(POI-PROTAC-E3)
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E3 Ubiquitin
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Click to download full resolution via product page

Caption: PROTAC-mediated protein degradation pathway.
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Caption: Experimental workflow for PROTAC synthesis.
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Caption: Logical relationship of PEG linker length to bioconjugate properties.

Conclusion
Amino-PEG13-amine is a powerful and versatile tool for researchers in bioconjugation. Its

defined length, hydrophilicity, and bifunctional nature make it an ideal linker for creating

homogenous and effective bioconjugates for a range of applications, from targeted drug

delivery to nanoparticle functionalization. By understanding its chemical properties and

following established protocols, scientists can leverage the benefits of this PEG linker to

advance their research and development of novel therapeutics and diagnostics.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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